

Spectroscopic Characterization of 3-(Azepan-1-yl)propanehydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanehydrazide

CAS No.: 299936-29-1

Cat. No.: B2466963

[Get Quote](#)

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-(Azepan-1-yl)propanehydrazide**, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretations are grounded in established principles of spectroscopy and supported by data from analogous structures.

Introduction: The Structural Significance of 3-(Azepan-1-yl)propanehydrazide

3-(Azepan-1-yl)propanehydrazide (C₉H₁₉N₃O) incorporates two key pharmacophores: the seven-membered azepane ring and a propanehydrazide chain.[1][2] The azepane moiety is a prevalent scaffold in a number of FDA-approved drugs, valued for its conformational flexibility which can be crucial for biological activity.[3] Hydrazides are also important functional groups in medicinal chemistry, known for their coordinating properties and role as synthons for various heterocyclic systems.[4][5][6] A thorough spectroscopic characterization is therefore the first

critical step in the quality control, structural verification, and further development of this compound.

Chemical Structure:

Caption: Chemical structure of **3-(Azepan-1-yl)propanehydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel compound like **3-(Azepan-1-yl)propanehydrazide** would be as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent is critical and depends on the sample's solubility.^[7]
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
 - Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).^[7]
 - An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons corresponding to each resonance.
- ^{13}C NMR Spectroscopy:

- Acquire a one-dimensional ^{13}C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.[7]
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments of the molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **3-(Azepan-1-yl)propanehydrazide** would exhibit signals corresponding to the protons of the azepane ring and the propanehydrazide side chain. The chemical shifts are estimated based on data for similar azepane and hydrazide derivatives.[8][9][10][11]

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-NH ₂ (Hydrazide)	4.0 - 4.5	Broad singlet	2H
-NH- (Hydrazide)	7.5 - 8.5	Broad singlet	1H
-CH ₂ - (Azepane, adjacent to N)	2.5 - 2.8	Multiplet	4H
-CH ₂ - (Propane, adjacent to N)	2.6 - 2.9	Triplet	2H
-CH ₂ - (Propane, adjacent to C=O)	2.2 - 2.5	Triplet	2H
-CH ₂ - (Azepane, β to N)	1.6 - 1.8	Multiplet	4H
-CH ₂ - (Azepane, γ to N)	1.5 - 1.7	Multiplet	4H

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational dynamics of the azepane ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule. The predicted chemical shifts are based on known values for azepane and hydrazide-containing compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Amide)	170 - 175
-CH ₂ - (Azepane, adjacent to N)	55 - 60
-CH ₂ - (Propane, adjacent to N)	50 - 55
-CH ₂ - (Propane, adjacent to C=O)	30 - 35
-CH ₂ - (Azepane, β to N)	27 - 32
-CH ₂ - (Azepane, γ to N)	25 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.^[15] Alternatively, a solution in a suitable solvent can be used.
- **Data Acquisition:** An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of **3-(Azepan-1-yl)propanehydrazide** is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. The positions of these bands are influenced by the molecular structure and hydrogen bonding.^{[4][5][6]}

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretching (hydrazide)	3350 - 3200	Strong, broad
C-H stretching (aliphatic)	2950 - 2840	Strong
C=O stretching (amide I)	1680 - 1630	Strong
N-H bending (amide II)	1640 - 1550	Medium
C-N stretching	1250 - 1020	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- **Ionization:** A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is chosen. ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecular ion $[M+H]^+$.[\[16\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **High-Resolution Mass Spectrometry (HRMS):** For an unambiguous determination of the elemental composition, HRMS should be employed to measure the exact mass of the molecular ion.[\[16\]](#)

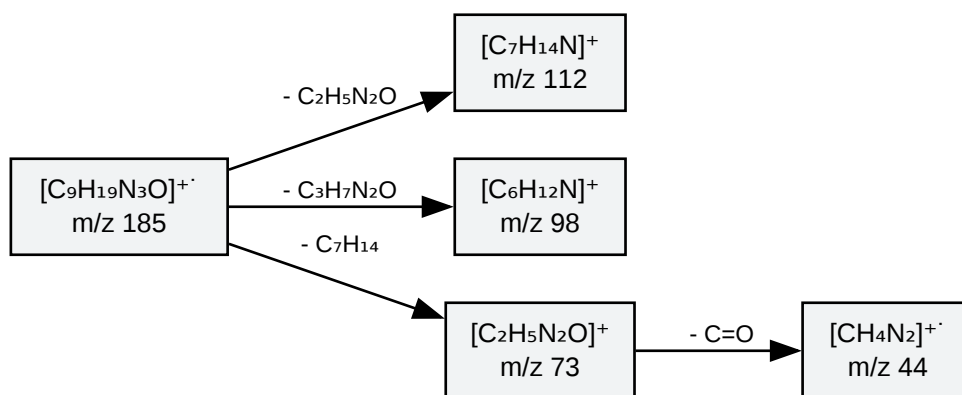
Predicted Mass Spectrum

The mass spectrum of **3-(Azepan-1-yl)propanehydrazide** (Molecular Weight: 185.27 g/mol) is expected to show a molecular ion peak (or a protonated molecular ion peak) and several characteristic fragment ions.[\[1\]](#)

- **Molecular Ion:** In an ESI mass spectrum, the base peak would likely be the protonated molecule $[M+H]^+$ at m/z 186. In an EI spectrum, the molecular ion $M^{+\cdot}$ at m/z 185 might be

observed.

- Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.[17][18] Cleavage of the bonds within the propanehydrazide chain and fragmentation of the azepane ring are expected.



[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathways for **3-(Azepan-1-yl)propanehydrazide** in EI-MS.

Predicted Key Fragments:

m/z	Plausible Fragment Structure
112	[C ₇ H ₁₄ N] ⁺ (Azepane ring with one methylene group)
98	[C ₆ H ₁₂ N] ⁺ (Azepane ring)
73	[C ₂ H ₅ N ₂ O] ⁺ (Propanehydrazide fragment)
44	[CH ₄ N ₂] ⁺ (Hydrazine fragment)

Conclusion

The comprehensive spectroscopic analysis of **3-(Azepan-1-yl)propanehydrazide**, as outlined in this guide, provides a robust framework for its structural characterization. While direct experimental data is currently scarce, the predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a reliable

roadmap for researchers. The application of the described multi-technique approach, particularly including 2D NMR and high-resolution mass spectrometry, will be essential for the unambiguous confirmation of the structure of this and other novel chemical entities in the drug discovery and development pipeline.

References

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. *Bulletin of the Chemical Society of Japan*, 35(2), 332-337.
- Mashima, M. (1962). Infrared Spectra of Hydrazides of Aliphatic Acids. *Bulletin of the Chemical Society of Japan*, 35(3), 423-428.
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. *Bulletin of the Chemical Society of Japan*, 35(2), 338-341.
- Tipton, T., Stone, D. A., & Person, W. B. (1987). Experimental and theoretical studies of the infrared spectra of hydrazines: N₂H₄, N₂H₃D, N₂H₂D₂, N₂HD₃, and N₂D₄. *The Journal of Physical Chemistry*, 91(13), 3545-3556.
- Durig, J. R., & Harris, W. C. (1972). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. *The Journal of Chemical Physics*, 56(12), 5946-5956.
- Paquette, L. A., & Borders, D. W. (1995). Azepines.
- Adam, W., et al. (1998). ¹³C NMR calculations on azepines and diazepines. *Journal of the Chemical Society, Perkin Transactions 2*, (1), 101-106.
- ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [\[Link\]](#)
- ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [\[Link\]](#)
- Price, N. P. J., et al. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. *Green Chemistry*, 12(8), 1473-1481.
- ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [\[Link\]](#)
- Balaure, P., et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. *Revue Roumaine de Chimie*, 58(11-12), 931-938.
- Jones, R. C. F., & Sumaria, S. S. (1978). Azepinones. Part 2. ¹H and ¹³C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. *Journal of the Chemical Society, Perkin Transactions 1*, 1653-1657.

- Ma, S., et al. (2014). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. *Organic Letters*, 16(16), 4276-4279.
- Gumienna-Kontecka, E., et al. (2022). Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide.
- MDPI. (2023). 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine. *Molbank*, 2023(1), M1554.
- Nepal Journals Online. (2021). J N S C. Retrieved from [[Link](#)]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [[Link](#)]
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). 3-Azepan-1-yl-1-(3-fluoro-4-methoxy-phenyl)-2-phenyl-propan-1-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2020). NMR Tables. Retrieved from [[Link](#)]
- PubChem. (n.d.). 3-Perhydroazepin-1-ylpropionitrile. Retrieved from [[Link](#)]
- Ay, E., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. *RSC Advances*, 5(48), 38435-38444.
- PubChem. (n.d.). 3-(Aziridin-1-yl)propanehydrazide. Retrieved from [[Link](#)]
- Hussain, A., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. *Molecules*, 20(4), 6258-6276.
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [[Link](#)]
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Retrieved from [[Link](#)]

- Wang, J., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. *Journal of Mass Spectrometry*, 56(1), e4671.
- CRAM3RA. (n.d.). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Retrieved from [[Link](#)]
- Radboud Repository. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Retrieved from [[Link](#)]
- Mass Spectrometry in Forensic Science. (2009). Retrieved from [[Link](#)]
- Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cas 299936-29-1| where to buy 3-\(azepan-1-yl\)propanehydrazide \[english.chemenu.com\]](#)
- [2. 3-\(azepan-1-yl\)propanehydrazide | 299936-29-1 \[sigmaaldrich.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. academic.oup.com \[academic.oup.com\]](#)
- [5. academic.oup.com \[academic.oup.com\]](#)
- [6. semanticscholar.org \[semanticscholar.org\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [9. revroum.lew.ro \[revroum.lew.ro\]](#)
- [10. nepjol.info \[nepjol.info\]](#)

- 11. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ¹³C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Azepinones. Part 2. ¹H and ¹³C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(Azepan-1-yl)propanehydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2466963/docs#spectroscopic-characterization-of-3-azepan-1-yl-propanehydrazide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)